REACTION_CXSMILES
|
[Br:1][CH:2]([CH3:6])[C:3](Cl)=[O:4].[CH2:7]([OH:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.O>C(OCC)C>[Br:1][CH:2]([CH3:6])[C:3]([O:14][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:4]
|
Name
|
|
Quantity
|
213.4 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)Cl)C
|
Name
|
|
Quantity
|
145.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
with stirring under a stream of nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature of the reaction mixture below 30° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for another two hours at ambient temperature
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
washed with water until free of acid
|
Type
|
CUSTOM
|
Details
|
The ethereal solution was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
the residue distilled
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)OCC1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |